An In-depth Technical Guide to 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one: Synthesis, Properties, and Therapeutic Potential
Abstract
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive technical overview of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one, a molecule that synergistically combines the quinoline nucleus with a reactive trifluoromethyl ketone moiety. We will delve into its synthesis, predicted physicochemical and spectroscopic properties, chemical reactivity, and potential applications in drug discovery and development, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Fusion of a Privileged Scaffold and a Potent Moiety
The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone in the development of pharmaceuticals.[2] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a versatile template for designing molecules that target a wide array of biological pathways.[4] On the other hand, the trifluoromethyl ketone group is a powerful pharmacophore known to act as a reversible covalent inhibitor of various enzymes, particularly proteases.[5] The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by amino acid residues in an enzyme's active site.
The strategic combination of these two moieties in 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one (Figure 1) presents a molecule with significant potential for the development of novel therapeutic agents. This guide aims to provide a detailed exploration of this compound, from its rational synthesis to its potential biological significance.
Figure 1. Chemical Structure of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one
Caption: Proposed Claisen condensation pathway for the synthesis.
Detailed Experimental Protocol (Adapted from a similar Claisen Condensation)
This protocol is adapted from established procedures for Claisen condensations involving activated methyl groups and trifluoroacetate esters. [6][7] Materials:
-
2-Methylquinoline (Quinaldine)
-
Ethyl trifluoroacetate
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium ethoxide (1.2 equivalents) and anhydrous THF under a nitrogen atmosphere.
-
Addition of Reactants: A solution of 2-methylquinoline (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium ethoxide at 0 °C. The mixture is stirred at this temperature for 30 minutes. Subsequently, ethyl trifluoroacetate (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: After completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of 1 M hydrochloric acid until the pH is approximately 7. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one.
Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₂H₈F₃NO | [8] |
| Molecular Weight | 239.19 g/mol | [8] |
| Appearance | White to off-white solid | Based on similar compounds. |
| Melting Point | Not available | Expected to be a solid at room temperature. [5] |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate). Limited solubility in water. | Based on the lipophilic quinoline and trifluoromethyl groups. [4] |
| logP | ~2.9 | A measure of lipophilicity, suggesting good membrane permeability. [8] |
| pKa (most basic) | ~4.5 - 5.0 | The quinoline nitrogen is basic, but its basicity is reduced by the electron-withdrawing trifluoromethyl ketone group. [4] |
Predicted Spectroscopic Data
The structural elucidation of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one can be achieved through a combination of spectroscopic techniques. The following are predicted spectral characteristics based on the analysis of its constituent moieties.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the quinoline ring protons and the methylene protons adjacent to the ketone.
-
Quinoline Protons (δ 7.3-8.9 ppm): The aromatic region will display a complex set of multiplets corresponding to the seven protons of the quinoline ring. The H8 proton is expected to be deshielded due to the peri-effect of the nitrogen lone pair. [9][10]* Methylene Protons (δ ~4.0-4.5 ppm): The two protons of the CH₂ group are expected to appear as a singlet, deshielded by the adjacent carbonyl group and the quinoline ring.
-
Reference Data for 2-Methylquinoline: The aromatic protons of 2-methylquinoline appear between δ 7.2 and 8.1 ppm, with the methyl group at approximately δ 2.7 ppm. [11]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework.
-
Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to resonate in the downfield region, around δ 180-190 ppm, influenced by the electron-withdrawing trifluoromethyl group.
-
Trifluoromethyl Carbon (CF₃): The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms, with a chemical shift around δ 115-120 ppm.
-
Quinoline Carbons: The nine carbons of the quinoline ring will appear in the aromatic region (δ 120-150 ppm). [3][12]* Methylene Carbon (CH₂): The methylene carbon is expected to appear around δ 45-55 ppm.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 239. Common fragmentation patterns for quinoline derivatives include the loss of HCN (27 Da) from the heterocyclic ring. [9][13][14][15]Fragmentation of the side chain could involve cleavage alpha to the carbonyl group, leading to the loss of the CF₃ radical (69 Da) or the quinolin-2-ylmethyl radical.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorptions:
-
C=O Stretch: A strong absorption band in the region of 1740-1760 cm⁻¹ is expected for the trifluoromethyl ketone carbonyl group. The frequency is higher than that of a typical ketone due to the electron-withdrawing effect of the fluorine atoms. [16][17]* C-F Stretch: Strong absorptions in the range of 1100-1300 cm⁻¹ will be indicative of the C-F bonds of the trifluoromethyl group.
-
Aromatic C-H and C=C Stretches: Absorptions characteristic of the quinoline ring will be observed in the regions of 3000-3100 cm⁻¹ (C-H stretch) and 1400-1600 cm⁻¹ (C=C stretch). [18]
Reactivity and Chemical Transformations
The chemical reactivity of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one is dominated by the electrophilic nature of the trifluoromethyl ketone carbonyl group and the nucleophilicity of the quinoline nitrogen.
Reactions at the Carbonyl Group
The carbonyl carbon is highly electrophilic and susceptible to attack by various nucleophiles.
-
Hydration: Trifluoromethyl ketones readily form stable hydrates in the presence of water. This is a key feature contributing to their mechanism of action as enzyme inhibitors, as the hydrate can mimic the tetrahedral transition state of peptide bond hydrolysis.
-
Hemiacetal and Acetal Formation: Reaction with alcohols will yield hemiacetals and, under acidic conditions, acetals.
-
Reduction: The ketone can be reduced to the corresponding secondary alcohol using reducing agents such as sodium borohydride.
Caption: Key reactions at the trifluoromethyl ketone moiety.
Reactions at the Quinoline Nitrogen
The lone pair of electrons on the quinoline nitrogen makes it basic and nucleophilic.
-
Salt Formation: It will react with acids to form quinolinium salts.
-
N-Alkylation: The nitrogen can be alkylated using alkyl halides.
Potential Applications in Drug Discovery
The unique structural features of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one suggest several potential applications in medicinal chemistry.
Enzyme Inhibition
Trifluoromethyl ketones are well-established reversible covalent inhibitors of serine and cysteine proteases. The electrophilic carbonyl carbon reacts with the hydroxyl group of serine or the thiol group of cysteine in the enzyme's active site to form a stable hemiacetal or hemithioacetal adduct, respectively. This mimics the transition state of peptide bond cleavage and effectively inhibits the enzyme. Given the prevalence of proteases in various diseases, including viral infections, cancer, and inflammatory disorders, this compound could serve as a valuable lead for the development of novel protease inhibitors.
Anticancer and Antimicrobial Agents
Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects. [19][20]The incorporation of the trifluoromethyl group can enhance these activities. For instance, some trifluoromethyl-containing quinoline derivatives have shown potent antibacterial activity. [2]The compound could be explored for its potential as an anticancer agent, possibly by targeting specific kinases or other enzymes involved in cancer cell proliferation.
Conclusion
1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one is a fascinating molecule that combines the pharmacologically significant quinoline scaffold with the reactive and therapeutically relevant trifluoromethyl ketone moiety. While experimental data on this specific compound is limited, this guide has provided a comprehensive overview of its probable synthesis, physicochemical and spectroscopic properties, and potential applications based on established chemical principles and data from analogous structures. The insights presented herein are intended to serve as a valuable resource for researchers and to stimulate further investigation into the chemical biology and therapeutic potential of this promising compound.
References
- Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. (2025). Nucleus (Islamabad), 39(3-4), 167-174.
- 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal ( peri) 3JoCH Coupling Constants. (n.d.). ConnectSci.
- Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. (2024). PubMed.
-
2-Methylquinoline - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
- Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. (2025).
- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). PubMed.
- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). MDPI.
- Innate C-H trifluoromethyl
- CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. (n.d.). UNCW Institutional Repository.
- Biological evaluation of some quinoline derivatives. (2023).
- Spectral analysis of quinaldines. (n.d.). Rsc.org.
- The Physical and Chemical Properties of Quinoline. (n.d.).
- A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (n.d.). PMC - NIH.
- 2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies. (n.d.).
- 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). (2020).
- Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evalu
- Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. (n.d.).
- An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines. (n.d.). Benchchem.
- The Claisen Condens
- Innate C-H trifluoromethylation of heterocycles. (2011). PubMed - NIH.
- RCM-Mediated Synthesis of Trifluoromethyl-Containing Nitrogen Heterocycles. (2006). The Journal of Organic Chemistry.
- Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. (n.d.).
- IR Spectroscopy Electromagnetic radiation has dual wave/particle properties. (n.d.).
- mass spectra - fragmentation p
- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with comput
- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). PMC.
- Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. (n.d.). Organic Chemistry Portal.
- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024).
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
- IR spectra of compound 2. (n.d.).
- The Claisen condensation is a carbon–carbon bond forming reaction that occurs between two esters or one ester and another carb. (n.d.). Rajdhani College.
- A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. (2018). Beilstein Journals.
- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016).
- CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate. (2007).
- 21.
Sources
- 1. connectsci.au [connectsci.au]
- 2. Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety [beilstein-journals.org]
- 7. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 8. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 9. repository.uncw.edu [repository.uncw.edu]
- 10. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinaldine(91-63-4) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. 4-Hydroxy-2-methylquinoline(607-67-0) 1H NMR [m.chemicalbook.com]
- 14. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 19. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benthamscience.com [benthamscience.com]
